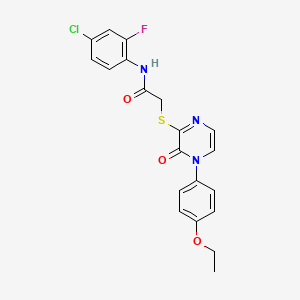

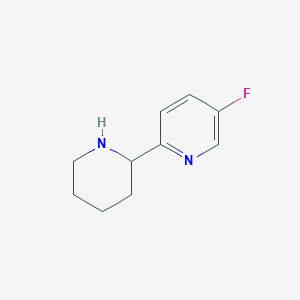

5-Fluoro-2-(piperidin-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2-(piperidin-2-yl)pyridine is a chemical compound with the CAS Number: 1270471-87-8. It has a molecular weight of 180.23 . The IUPAC name for this compound is 5-fluoro-2-(2-piperidinyl)pyridine .

Synthesis Analysis

While specific synthesis methods for 5-Fluoro-2-(piperidin-2-yl)pyridine were not found in the search results, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(piperidin-2-yl)pyridine is 1S/C10H13FN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 .科学的研究の応用

Synthesis and Structure

5-Fluoro-2-(piperidin-2-yl)pyridine (also known as 5-F-PPY ) is a heterocyclic compound with a six-membered piperidine ring fused to a pyridine ring. Its chemical structure features a fluorine atom at the 5-position of the pyridine ring and a piperidine moiety attached to the 2-position. The synthesis of 5-F-PPY involves various methods, including cyclization, annulation, and multicomponent reactions .

a. Antipsychotic Agents: 5-F-PPY derivatives have shown promise as potential antipsychotic agents. Researchers explore their interactions with neurotransmitter receptors, aiming to develop novel drugs for mental health disorders.

b. Anticancer Properties: Studies suggest that 5-F-PPY derivatives exhibit cytotoxic effects against cancer cells. Researchers investigate their mechanisms of action and evaluate their potential as anticancer agents.

c. Anti-inflammatory Activity: The piperidine ring in 5-F-PPY contributes to anti-inflammatory properties. Investigations focus on modulating inflammatory pathways and developing anti-inflammatory drugs.

d. Antioxidant Effects: The fluorine substitution enhances the antioxidant activity of 5-F-PPY. Researchers study its ability to scavenge free radicals and protect cells from oxidative stress.

e. Neuroprotective Potential: 5-F-PPY derivatives may offer neuroprotection by influencing neuronal function. Their effects on neurodegenerative diseases are an active area of research.

f. Antiviral Agents: Exploring 5-F-PPY derivatives as antiviral agents is crucial, especially in the context of emerging viral infections. Researchers investigate their efficacy against specific viruses.

Natural Occurrence

While 5-F-PPY itself is not naturally occurring, related piperidine-based compounds exist in nature. For instance:

Safety and Hazards

将来の方向性

Piperidine derivatives, including 5-Fluoro-2-(piperidin-2-yl)pyridine, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating ongoing interest and research in this field.

特性

IUPAC Name |

5-fluoro-2-piperidin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMODSUFIXKLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(piperidin-2-yl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588772.png)

![2-(benzylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2588774.png)

![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/no-structure.png)

![[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2588792.png)